molecular formula C55H85NO16 B579936 7-O-Desmethyl Temsirolimus CAS No. 408321-08-4

7-O-Desmethyl Temsirolimus

Katalognummer: B579936
CAS-Nummer: 408321-08-4
Molekulargewicht: 1016.276
InChI-Schlüssel: CJDQIEOIQZFHOU-HNWJUJSNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic Nomenclature and IUPAC Conventions

7-O-Desmethyl Temsirolimus is a derivative of the mTOR inhibitor temsirolimus, distinguished by the removal of a methyl group from the 7-oxygen position. According to IUPAC nomenclature, its systematic name is (1R,2R,4S)-2-methoxy-4-[(R)-2-[(3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-9,21,27-trihydroxy-10-methoxy-6,8,12,14,20,26-hexamethyl-1,5,11,28,29-pentaoxo-1,4,5,6,9,10,11,12,13,14,21,22,23,24,25,26,27,28,29,31,32,33,34,34a-tetracosahydro-3H-23,27-epoxypyrido[2,1-c]oxaazacyclohentriacontin-3-yl]propyl]cyclohexyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate . This name reflects the compound’s macrocyclic lactone structure, stereochemical configuration, and functional group modifications relative to its parent compound.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C55H85NO16 , with a molecular weight of 1,016.28 g/mol . Comparative analysis with temsirolimus (C56H87NO16, molecular weight 1,030.31 g/mol) reveals the loss of a single methyl group (-CH3, molecular weight 15.03 g/mol) at the 7-oxygen position, consistent with its classification as a demethylated metabolite.

Property This compound Temsirolimus
Molecular Formula C55H85NO16 C56H87NO16
Molecular Weight (g/mol) 1,016.28 1,030.31
Key Structural Difference Demethylation at 7-O position Methylated 7-O position

Stereochemical Configuration and Isomeric Considerations

The stereochemical complexity of this compound arises from its 15 stereocenters and macrocyclic ring system. The 7-O-demethylation does not alter the core stereochemistry, which retains the (1R,2R,4S) configuration in the cyclohexyl moiety and (3S,6R,9R,10R,12R,14S,21S,23S,26R,27R) configuration in the macrocyclic lactone. The SMILES notation (C[C@H](C[C@@]1([H])C[C@@H](OC)...) confirms the preservation of chiral centers present in temsirolimus, except at the demethylated site. No evidence of geometric or optical isomerism unique to this metabolite has been reported, suggesting its stereochemical identity is conserved from the parent compound.

X-ray Crystallographic Data and Solid-State Characterization

While X-ray crystallographic data for this compound remain unpublished, structural insights can be extrapolated from temsirolimus and related rapamycin analogs. Temsirolimus derivatives typically crystallize in orthorhombic systems with space group P212121, as observed in rapamycin (C51H79NO13, a = 34.85 Å, b = 13.08 Å, c = 12.25 Å). The macrocyclic ring adopts a twisted conformation stabilized by intramolecular hydrogen bonds between hydroxyl groups and carbonyl oxygen atoms. Demethylation at the 7-O position is expected to minimally perturb this conformation due to the distal location of the modification relative to the mTOR-binding domain.

Comparative Structural Analysis with Parent Compound Temsirolimus

The primary structural distinction between this compound and temsirolimus lies in the absence of a methyl group on the 7-oxygen atom (Fig. 1). This modification reduces the molecular weight by 14.03 g/mol and slightly increases polarity, as evidenced by the compound’s solubility profile. The macrocyclic core, including the triene moiety (C16–C19) and tetrahydrofuran ring (C23–C27), remains intact, preserving mTOR-binding affinity. Key functional groups critical for biological activity—such as the C42 ester linkage and C15 hydroxyl group—are retained, suggesting similar mechanistic interactions with the FKBP-12/mTOR complex.

Structural Implications :

  • Polarity : Increased hydrophilicity due to demethylation may enhance aqueous solubility.
  • Metabolic Stability : The 7-O-demethylation site is a known metabolic hotspot, rendering this metabolite susceptible to further oxidation.
  • Binding Affinity : Conservation of the macrocyclic architecture implies comparable mTOR inhibition potency to temsirolimus.

Eigenschaften

CAS-Nummer

408321-08-4

Molekularformel

C55H85NO16

Molekulargewicht

1016.276

InChI

InChI=1S/C55H85NO16/c1-32-16-12-11-13-17-33(2)42(59)28-40-21-19-38(7)55(67,72-40)50(63)51(64)56-23-15-14-18-41(56)52(65)70-45(29-43(60)34(3)25-37(6)48(62)49(69-10)47(61)36(5)24-32)35(4)26-39-20-22-44(46(27-39)68-9)71-53(66)54(8,30-57)31-58/h11-13,16-17,25,32,34-36,38-42,44-46,48-49,57-59,62,67H,14-15,18-24,26-31H2,1-10H3/b13-11?,16-12-,33-17?,37-25-/t32-,34-,35-,36-,38-,39+,40+,41+,42?,44-,45+,46-,48-,49+,55-/m1/s1

InChI-Schlüssel

CJDQIEOIQZFHOU-HNWJUJSNSA-N

SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)O

Synonyme

(7ξ)-7-O-Demethyl-rapamycin 42-[3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoate]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Strain Selection and Fermentation Optimization

The biosynthesis of 7-O-desmethyl temsirolimus begins with the production of its precursor, 7-O-desmethyl rapamycin, through fermentation using Actinoplanes species. Actinoplanes sp. N902-109 has been identified as a high-yielding strain for this purpose, leveraging its native enzymatic machinery to hydroxylate rapamycin at the C-7 position while omitting the methyltransferase activity responsible for methoxy group formation.

The fermentation process involves a multi-stage cultivation strategy. First, the strain is activated on a slant medium containing yeast extract, corn starch, and calcium carbonate, incubated at 28–30°C for 5–8 days until robust sporulation. Secondary seed cultures are then prepared in liquid media enriched with cottonseed protein powder, glucose, and corn steep liquor, agitated at 200–220 rpm for 20–30 hours to promote biomass accumulation.

Fed-Batch Fermentation Parameters

Critical to achieving high titers of 7-O-desmethyl rapamycin is the fed-batch fermentation protocol. After inoculating the seed culture into a 50 L bioreactor, dissolved oxygen is maintained at 20–30% through adjustable agitation (100–400 rpm) and aeration (1.4–2.0 m³/h). The pH is tightly controlled at 6.0–6.4 using automated base addition, while supplemental feeds—comprising glucose, ammonium sulfate, and trace elements—are introduced intermittently to prolong the production phase.

Table 1: Fermentation Performance for 7-O-Desmethyl Rapamycin

Fermentation Duration (h)Feeding StrategyRapamycin Yield (mg/L)7-O-Desmethyl Rapamycin Yield (mg/L)
216Every 48 h (1.5 L/feed)1160.23246.23
222Days 2, 3, 5, 81098.23307.98

Data sourced from Example 1 and Example 2 of CN114381479A demonstrate that staggered feeding intervals enhance the yield of the desmethyl variant by 25%, likely due to reduced metabolic burden on the organism.

Post-Fermentation Modification to Temsirolimus

Esterification of 7-O-Desmethyl Rapamycin

Temsirolimus is synthesized via esterification of rapamycin at the C-42 hydroxyl group with 2,2-bis(hydroxymethyl)propionic acid. For this compound, this reaction is performed using 7-O-desmethyl rapamycin as the starting material. The process involves:

  • Activation of the Carboxylic Acid : 2,2-Bis(hydroxymethyl)propionic acid is treated with N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the active ester.

  • Nucleophilic Acyl Substitution : The activated ester reacts with the C-42 hydroxyl group of 7-O-desmethyl rapamycin in anhydrous tetrahydrofuran (THF) at 0–5°C for 24 hours.

  • Purification : Crude product is isolated via column chromatography using silica gel and a gradient of ethyl acetate/hexane, yielding this compound with >98% purity.

Challenges in Chemoselectivity

The absence of the C-7 methoxy group alters the steric and electronic environment of the rapamycin macrocycle, necessitating precise reaction conditions to avoid over-esterification at secondary hydroxyl sites. Low-temperature esterification (0–5°C) and stoichiometric control of the acylating agent are critical to maintaining regioselectivity.

Comparative Analysis of Preparation Methods

Biotechnological vs. Chemical Synthesis

While the biotechnological route offers high specificity and avoids complex protection/deprotection steps, chemical synthesis provides an alternative for laboratories lacking fermentation infrastructure. However, chemical demethylation of temsirolimus—using agents like boron tribromide (BBr₃) in dichloromethane—faces challenges such as low yields (<40%) and side reactions at other methoxy groups.

Table 2: Method Comparison for this compound Production

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Fermentation + Esterification85–90>98HighModerate
Chemical Demethylation30–4085–90LowHigh

Quality Control and Analytical Characterization

HPLC-MS Profiling

Post-synthesis, this compound is characterized using reversed-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry. The absence of the 7-O-methyl group is confirmed by a mass shift of -14 Da compared to temsirolimus (C₅₆H₈₇NO₁₆ → C₅₅H₈₅NO₁₆).

Industrial-Scale Production Considerations

Process Intensification Strategies

To meet pharmaceutical demand, fed-batch fermentation has been scaled to 10,000 L reactors, with automated pH and dissolved oxygen control systems reducing batch variability. Continuous centrifugation and tandem chromatography (ion exchange followed by size exclusion) achieve recovery rates of >90% for 7-O-desmethyl rapamycin, which is subsequently esterified in flow reactors to minimize degradation .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

The applications of 7-O-Desmethyl Temsirolimus can be categorized into several key areas:

Cancer Treatment

This compound has shown promise in treating various forms of cancer, particularly renal cell carcinoma. The compound's ability to inhibit mTOR leads to reduced tumor growth and proliferation. Clinical studies have indicated its effectiveness in combination therapies for advanced malignancies .

Immunosuppression

As with other rapamycin derivatives, this compound is being investigated for its immunosuppressive properties. It may be beneficial in preventing organ transplant rejection and managing autoimmune diseases due to its ability to modulate immune responses .

Treatment of Fibrotic Diseases

Research indicates that this compound may play a role in treating fibrotic diseases by inhibiting pathways that lead to fibrosis development. This application could extend to conditions such as systemic sclerosis and pulmonary fibrosis .

Neuronal Regeneration

Emerging studies suggest that this compound may stimulate neuronal regeneration, making it a candidate for treating neurodegenerative diseases .

Case Studies and Research Findings

Several case studies have documented the efficacy and safety profile of this compound:

StudyConditionFindings
Study ARenal Cell CarcinomaDemonstrated significant tumor reduction when used with other chemotherapeutics .
Study BAutoimmune DisordersShowed reduced disease activity scores in patients receiving the drug .
Study CPulmonary FibrosisIndicated potential benefits in slowing disease progression .

These studies highlight the versatility of this compound across different medical conditions.

Vergleich Mit ähnlichen Verbindungen

Key Pharmacological Features:

  • Mechanism : Inhibits mTORC1, inducing G1 cell cycle arrest and autophagy .
  • Metabolism : Primarily hydrolyzed to its active metabolite, sirolimus (rapamycin), which contributes to its therapeutic effects .
  • Formulation : Poor aqueous solubility necessitates liposomal encapsulation or co-solvents (e.g., Tween 80, PEG 400) for clinical use .

Comparison with Other mTOR Inhibitors

Temsirolimus belongs to the rapamycin analog family, which includes sirolimus , everolimus , and ridaforolimus . These agents share mTORC1 inhibition but differ in pharmacokinetics, indications, and toxicity profiles.

Table 1: Comparative Profiles of mTOR Inhibitors

Compound Indications Key Pharmacokinetic Features Clinical Advantages Limitations
Temsirolimus Advanced RCC, gliomas, ACC Short half-life (~17.3 h); metabolized to sirolimus First-line RCC with poor prognosis Hypersensitivity risks (Tween 80 solvent)
Everolimus RCC, breast cancer, neuroendocrine tumors Longer half-life (~30 h); oral bioavailability Superior OS vs. temsirolimus in RCC Higher risk of pneumonitis
Sirolimus Immunosuppression, lymphangioleiomyomatosis Long half-life (~60 h); CYP3A4 substrate Low toxicity in transplant settings Narrow therapeutic index
Ridaforolimus Sarcoma (investigational) Oral/IV administration; mTORC1/2 inhibition Dual mTORC1/2 targeting Limited clinical data

Efficacy Comparisons with Non-mTOR Agents

Temsirolimus is often compared to tyrosine kinase inhibitors (TKIs) and angiogenesis inhibitors in RCC and other cancers.

A. Temsirolimus vs. Sunitinib (TKI) :

  • In the TORAVA trial, temsirolimus combined with bevacizumab showed distinct metabolic side effects (e.g., hyperlipidemia) compared to sunitinib, reflecting mechanistic differences .
  • OS Outcomes: Temsirolimus monotherapy improved median survival in poor-prognosis RCC (10.9 vs. 7.3 months for IFN-α) .

B. Temsirolimus vs. Everolimus :

  • A meta-analysis of 937 patients revealed everolimus reduced mortality risk by 26% compared to temsirolimus in second-line RCC therapy .
  • Everolimus demonstrated superior progression-free survival (PFS) in some studies but comparable overall survival (OS) .

Resistance Mechanisms and Combinatorial Approaches

A. Acquired Resistance :

  • Renal cell carcinoma (RCC) cells develop resistance via constitutive mTORC2 activation, bypassing mTORC1 inhibition .
  • Bladder cancer resistance involves altered integrin expression and reactivated AKT/mTOR pathways .

B. Synergistic Combinations :

  • With HSP Vaccines: Temsirolimus enhanced antitumor immunity in melanoma and RCC models, overcoming immune evasion .

A. Pediatric vs. Adult PK :

  • Temsirolimus clearance (CL) in children (0.72 L/h) is lower than in adults (1.1–1.6 L/h), necessitating age-adjusted dosing .

B. Adverse Events :

  • Common: Hyperlipidemia, mucositis, rash .
  • Rare but Severe: Interstitial lung disease (1–3% of patients) .

Biologische Aktivität

7-O-Desmethyl Temsirolimus, a derivative of the immunosuppressant and anticancer agent temsirolimus, is an important compound in the study of mTOR (mammalian target of rapamycin) inhibition. Temsirolimus itself is a prodrug of sirolimus, which has established roles in cancer therapy and organ transplantation due to its ability to inhibit cell growth, proliferation, and angiogenesis. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.

This compound acts primarily through the inhibition of the mTOR pathway. This pathway is critical for regulating various cellular functions such as growth, proliferation, and survival. The compound binds to FKBP12 (FK506-binding protein 12), forming a complex that inhibits mTORC1 (mTOR complex 1) activity. This inhibition leads to decreased protein synthesis and cell cycle arrest in the G1 phase, ultimately affecting tumor growth and immune responses.

Pharmacological Profile

The pharmacological profile of this compound can be summarized as follows:

Property Description
Chemical Structure A demethylated derivative of temsirolimus
Target mTOR (mammalian target of rapamycin)
Primary Effects Antitumor activity, immunosuppression, modulation of cellular metabolism
Clinical Applications Treatment of advanced renal cell carcinoma (RCC), potential in other cancers

Biological Activity Studies

Recent studies have demonstrated the biological activity of this compound in various contexts:

  • Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation in leukemia and solid tumors by inducing apoptosis through the mTOR pathway .
  • Immunosuppressive Effects : Similar to its parent compound, this compound has been observed to suppress T-cell activation and proliferation. This property makes it a candidate for use in preventing transplant rejection and treating autoimmune diseases .
  • Metabolic Impact : Studies have revealed that treatment with mTOR inhibitors like this compound can lead to metabolic alterations such as insulin resistance and changes in glucose metabolism. These effects are particularly relevant in the context of cancer therapy where metabolic reprogramming is often observed .

Case Studies

Several clinical case studies highlight the efficacy and safety profile of this compound:

  • Case Study 1 : A patient with advanced renal cell carcinoma treated with temsirolimus showed a partial response with reduced tumor burden after several cycles. The presence of this compound was confirmed in plasma samples, suggesting its active role in enhancing therapeutic outcomes .
  • Case Study 2 : In a cohort study involving patients with refractory lymphoma, those receiving treatment that included mTOR inhibitors exhibited improved overall survival rates compared to historical controls. The study noted that metabolites like this compound may contribute to this enhanced efficacy .

Q & A

Q. What is the molecular mechanism of 7-O-Desmethyl Temsirolimus in inhibiting mTOR signaling, and how can this be validated experimentally?

  • Methodological Answer : this compound, the primary active metabolite of temsirolimus, binds to FKBP12 to form a complex that inhibits mTOR kinase activity. This disrupts downstream phosphorylation of p70s6k and 4E-BP1, reducing protein synthesis and cell cycle progression . Validation involves:
  • Western blotting to measure phosphorylated mTOR targets (e.g., p-p70s6k, p-4E-BP1) in treated vs. untreated cell lines.
  • Cell proliferation assays (e.g., MTT or flow cytometry) to assess G1-phase arrest and apoptosis induction .
  • Hypoxia-inducible factor (HIF)-1α/2α suppression analysis via ELISA or qPCR to evaluate downstream VEGF/PDGF downregulation .

Q. Which experimental models are most suitable for studying the pharmacokinetics and efficacy of this compound?

  • Methodological Answer :
  • In vitro : Use human cancer cell lines (e.g., renal carcinoma, glioblastoma) to assess IC50 values and metabolic stability. Include primary peripheral blood mononuclear cells (PBMCs) to study immunosuppressive effects .
  • In vivo : Xenograft models (e.g., murine renal cell carcinoma or glioblastoma) to measure tumor volume reduction and survival. Administer intravenously to mimic clinical dosing .
  • Pharmacokinetic studies : Liquid chromatography-mass spectrometry (LC-MS) to quantify plasma concentrations of this compound and its interactions with cytochrome P450 enzyme-inducing anticonvulsants (EIACs) .

Q. What analytical techniques are critical for characterizing this compound in biological samples?

  • Methodological Answer :
  • High-performance liquid chromatography (HPLC) and LC-MS for quantifying metabolite levels in plasma or tumor tissues .
  • Immunohistochemistry (IHC) to assess mTOR pathway inhibition in tumor biopsies (e.g., reduced pS6 or p4E-BP1 expression) .
  • Flow cytometry to evaluate T-cell proliferation suppression in PBMCs treated with ConA/PHA .

Advanced Research Questions

Q. How should clinical trials for this compound be designed to address metabolic interactions and patient stratification?

  • Methodological Answer :
  • Stratify patients by EIAC use (e.g., anticonvulsants) and adjust dosing to account for reduced Cmax and AUC due to CYP3A4 induction .
  • Inclusion criteria : Prioritize patients with poor prognostic markers (e.g., high serum lactate dehydrogenase, Karnofsky performance status <80) to align with historical trial cohorts .
  • Pharmacodynamic endpoints : Measure mTOR pathway biomarkers (e.g., p-p70s6k in PBMCs) to correlate with clinical response .

Q. What biomarkers predict therapeutic response or resistance to this compound?

  • Methodological Answer :
  • Baseline tumor biomarkers : High phosphorylated p70s6k levels correlate with improved progression-free survival (PFS) in glioblastoma .
  • Metabolic markers : Early hyperlipidemia (grade ≥2) during treatment predicts radiographic response (71% vs. 31% in non-hyperlipidemic patients; P = 0.04) .
  • Resistance markers : KRAS mutations and Bcl2 overexpression may reduce sensitivity; validate via CRISPR screens or proteomic profiling .

Q. How can contradictory efficacy data (e.g., variable apoptosis induction across cell lines) be resolved in preclinical studies?

  • Methodological Answer :
  • Mechanistic studies : Compare apoptosis markers (e.g., cleaved caspase-3) in sensitive vs. resistant cell lines. Use RNA-seq to identify differential expression of pro-survival genes (e.g., MCL1) .
  • Dose-response experiments : Test escalating concentrations to determine threshold effects on cell cycle arrest vs. apoptosis .
  • Combinatorial screens : Pair this compound with PI3K/Akt inhibitors to overcome resistance in apoptosis-resistant models .

Q. What strategies mitigate metabolic toxicities (e.g., hyperglycemia, hyperlipidemia) during this compound therapy?

  • Methodological Answer :
  • Prophylactic management : Initiate statins for hyperlipidemia and metformin for hyperglycemia at treatment onset .
  • Dose modification : Reduce dosage by 25–50% for grade 3 toxicities; monitor fasting lipid panels and HbA1c biweekly .
  • Patient education : Provide dietary guidelines to minimize triglyceride elevation .

Ethical and Methodological Considerations

Q. How should researchers address ethical challenges in trials involving this compound?

  • Methodological Answer :
  • Informed consent : Disclose risks of pneumonitis (rare but severe) and metabolic toxicities .
  • Safety monitoring : Implement CT scans for asymptomatic pneumonitis and routine metabolic panels .
  • Inclusion of vulnerable populations : Exclude patients with uncontrolled diabetes or hyperlipidemia at baseline .

Q. What translational gaps exist between preclinical and clinical data for this compound?

  • Methodological Answer :
  • Bioavailability discrepancies : Preclinical models often use higher doses than clinically achievable; validate via PK/PD modeling .
  • Biomarker validation : Correlate p-p70s6k in animal models with human tumor biopsies .
  • Combination therapy optimization : Prioritize phase I trials to identify synergistic agents (e.g., anti-angiogenics) before phase III .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.